molecular formula C22H24N2O3 B2601427 2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(3,5-dimethoxyphenyl)acetamide CAS No. 1333702-79-6

2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(3,5-dimethoxyphenyl)acetamide

Cat. No.: B2601427
CAS No.: 1333702-79-6
M. Wt: 364.445
InChI Key: DQHGSDCTAPBPDM-UHFFFAOYSA-N
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Description

2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(3,5-dimethoxyphenyl)acetamide is a complex organic compound that features a unique combination of structural elements This compound is characterized by the presence of an indene moiety, a propynyl group, and a dimethoxyphenylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(3,5-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indene Moiety: The indene moiety can be synthesized through a cyclization reaction of a suitable precursor, such as 2-phenyl-1,3-butadiene, under acidic conditions.

    Introduction of the Propynyl Group: The propynyl group can be introduced via a Sonogashira coupling reaction, where the indene derivative is reacted with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.

    Formation of the Dimethoxyphenylacetamide Group: The final step involves the acylation of the amino group with 3,5-dimethoxyphenylacetyl chloride under basic conditions to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(3,5-dimethoxyphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the alkyne group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying biological processes involving indene derivatives.

    Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(3,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structural features allow it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(3,4-dimethoxyphenyl)acetamide
  • **2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(3,5-dimethoxyphenyl)propionamide

Uniqueness

The unique combination of the indene moiety, propynyl group, and dimethoxyphenylacetamide group in 2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(3,5-dimethoxyphenyl)acetamide distinguishes it from similar compounds. This unique structure may confer specific chemical properties and biological activities that are not observed in other related compounds.

Properties

IUPAC Name

2-[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-(3,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-4-11-24(21-10-9-16-7-5-6-8-20(16)21)15-22(25)23-17-12-18(26-2)14-19(13-17)27-3/h1,5-8,12-14,21H,9-11,15H2,2-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHGSDCTAPBPDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CN(CC#C)C2CCC3=CC=CC=C23)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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